molecular formula C30H26O14 B1207215 Theasinensin C CAS No. 89013-69-4

Theasinensin C

Cat. No. B1207215
CAS RN: 89013-69-4
M. Wt: 610.5 g/mol
InChI Key: JPBGHWKYWUEIOT-XYTTVBAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Theasinensin c belongs to the class of organic compounds known as complex tannins. These are tannins made of a catechin bound to a gallotannin or elagitannin. Theasinensin c is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, theasinensin c is primarily located in the cytoplasm. Outside of the human body, theasinensin c can be found in tea. This makes theasinensin c a potential biomarker for the consumption of this food product.
Theasinensin C is a tannin.

Scientific Research Applications

Glucose Uptake Stimulation

Theasinensins, including Theasinensin C, have shown potential in stimulating glucose uptake. In a study by Qiu et al. (2014), it was found that these compounds facilitate glucose uptake in rat skeletal muscle cells. This effect is mediated through the AMP-activated protein kinase pathway, indicating a potential mechanism for anti-hyperglycemic activity (Qiu et al., 2014).

Anti-Cancer Effects

Research by Pan et al. (2000) highlights the growth inhibitory effects of theasinensin A, closely related to theasinensin C, on human cancer cells, suggesting a role in cancer chemoprevention. This effect is attributed to the induction of apoptosis through mitochondrial pathways and caspase activation (Pan et al., 2000).

Anti-Inflammatory Activities

Theasinensin A, a compound similar to theasinensin C, has been studied for its anti-inflammatory properties. Chen et al. (2011) found that it targets genes related to inflammation in macrophages, indicating a broad impact on inflammatory response pathways (Chen et al., 2011).

Renin Inhibitory Activities

A study by Li et al. (2013) found that theasinensin C demonstrates strong renin inhibitory activity. This suggests a potential role in controlling hypertension, adding another dimension to its therapeutic applications (Li et al., 2013).

Hepatoprotective Effects

Theasinensin A, which shares properties with theasinensin C, has been shown to possess hepatoprotective effects against liver injury in mice. This study by Hung et al. (2017) suggests potential applications in treating liver diseases (Hung et al., 2017).

Antimicrobial Properties

Hatano et al. (2003) discovered that theasinensin A, related to theasinensin C, can suppress antibiotic resistance in methicillin-resistant Staphylococcus aureus (MRSA), indicating potential as an antimicrobial agent (Hatano et al., 2003).

Anti-HIV Activity

Hashimoto et al. (1996) evaluated the anti-HIV activity of various tea polyphenols, including theasinensin C. They found that these compounds, including theasinensin C, displayed inhibitory effects against HIV replication, suggesting a potential role in HIV treatment (Hashimoto et al., 1996).

properties

CAS RN

89013-69-4

Product Name

Theasinensin C

Molecular Formula

C30H26O14

Molecular Weight

610.5 g/mol

IUPAC Name

(2R,3R)-2-[3,4,5-trihydroxy-2-[2,3,4-trihydroxy-6-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]phenyl]phenyl]-3,4-dihydro-2H-chromene-3,5,7-triol

InChI

InChI=1S/C30H26O14/c31-9-1-15(33)11-5-19(37)29(43-21(11)3-9)13-7-17(35)25(39)27(41)23(13)24-14(8-18(36)26(40)28(24)42)30-20(38)6-12-16(34)2-10(32)4-22(12)44-30/h1-4,7-8,19-20,29-42H,5-6H2/t19-,20-,29-,30-/m1/s1

InChI Key

JPBGHWKYWUEIOT-XYTTVBAYSA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O

synonyms

theasinensin C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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